Home > Products > Screening Compounds P116450 > Echinocandin Phosphate
Echinocandin Phosphate -

Echinocandin Phosphate

Catalog Number: EVT-1593079
CAS Number:
Molecular Formula: C50H80N8NaO20P
Molecular Weight: 1167.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Echinocandin Phosphate is a member of the echinocandin class of antifungal agents, which are lipopeptides produced by filamentous fungi. These compounds are primarily used in the treatment of invasive fungal infections, particularly those caused by Candida and Aspergillus species. Echinocandin Phosphate is notable for its structural complexity and its mechanism of action, which involves the inhibition of β-(1,3)-d-glucan synthesis, a critical component of the fungal cell wall.

Source
Echinocandins are derived from natural sources, specifically from fungi such as Glarea lozoyensis and Coleophoma empetri. The biosynthesis of echinocandins has been extensively studied to optimize their production and efficacy.

Classification
Echinocandin Phosphate falls under the category of non-ribosomal peptide synthetase-derived lipopeptides. It is classified as a cyclic lipopeptide due to its unique cyclic structure formed through peptide bonds and its fatty acid side chains.

Synthesis Analysis

The synthesis of Echinocandin Phosphate involves several complex chemical processes. Key methods include:

  1. Fermentation: The initial production is typically achieved through fermentation processes using specific fungal strains that naturally produce echinocandins.
  2. Semi-synthetic Modifications: Following fermentation, semi-synthetic methods are employed to modify the natural compounds to enhance their pharmacological properties. This can include altering side chains or introducing functional groups to improve solubility and bioactivity.
  3. Purification Techniques: Techniques such as high-performance liquid chromatography (HPLC) are critical for isolating and purifying Echinocandin Phosphate from fermentation broths.

Technical details indicate that during synthesis, steps may include adjusting pH levels, controlling temperatures, and optimizing solvent mixtures (e.g., water and acetonitrile) to maximize yield and purity .

Molecular Structure Analysis

Echinocandin Phosphate has a complex molecular structure characterized by multiple hydroxylated non-proteinogenic amino acids. Its molecular formula is C50H80N8NaO20PC_{50}H_{80}N_{8}NaO_{20}P with a molecular weight of approximately 1167.2 g/mol.

The structure includes:

  • A cyclic peptide backbone formed by amino acids.
  • A fatty acid side chain that contributes to its lipophilicity.
  • A phosphate group that enhances solubility in biological fluids.

The structural intricacies play a crucial role in its biological activity and interaction with fungal targets.

Chemical Reactions Analysis

Echinocandin Phosphate undergoes various chemical reactions during its synthesis and in biological contexts:

  1. Hydrolysis: The phosphate group can be hydrolyzed under certain conditions, affecting the compound's stability and activity.
  2. Acylation Reactions: Modifications through acylation can enhance or alter the pharmacological properties of Echinocandin Phosphate.
  3. Ion Exchange: During purification, ion exchange chromatography may be employed to separate Echinocandin Phosphate based on charge differences.

These reactions are critical for both the development of the compound in laboratory settings and its behavior within biological systems .

Mechanism of Action

The primary mechanism of action for Echinocandin Phosphate involves the inhibition of β-(1,3)-d-glucan synthase, an enzyme essential for synthesizing β-(1,3)-d-glucan in fungal cell walls. This inhibition leads to:

  • Disruption of cell wall integrity.
  • Increased susceptibility of fungal cells to osmotic stress.
  • Ultimately, cell death.

Research indicates that echinocandins exhibit fungicidal activity against various pathogenic fungi by targeting this specific enzyme pathway .

Physical and Chemical Properties Analysis

Echinocandin Phosphate exhibits several notable physical and chemical properties:

  • Solubility: It is moderately soluble in water due to the presence of the phosphate group.
  • Stability: The cyclic structure provides stability against hydrolysis compared to linear peptides.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for lipopeptides.

These properties influence both its formulation as a pharmaceutical agent and its behavior in biological systems .

Applications

Echinocandin Phosphate is primarily utilized in clinical settings for:

  • Antifungal Therapy: It is effective against invasive candidiasis and other serious fungal infections.
  • Research Applications: Its mechanism of action makes it a valuable tool for studying fungal biology and resistance mechanisms.
  • Drug Development: Ongoing research focuses on developing new derivatives with improved efficacy and safety profiles.

The clinical importance of echinocandins underscores their role as first-line treatments in antifungal therapy .

Biosynthesis and Structural Diversity of Echinocandin Derivatives

Non-Ribosomal Peptide Synthetase Assembly Lines in Echinocandin Production

Echinocandin biosynthesis occurs via multimodular enzymatic assembly lines known as non-ribosomal peptide synthetases (NRPSs). These mega-enzymes function as molecular templates, orchestrating the sequential activation, thiolation, condensation, and cyclization of amino acid building blocks into the characteristic hexapeptide core. Fungal producers like Aspergillus pachycristatus (echinocandin B), Glarea lozoyensis (pneumocandins), and Coleophoma empetri (FR901379) possess large NRPS gene clusters (ecd or hty clusters) encoding these complex synthases [6] [7] [10].

Each NRPS module is responsible for incorporating one specific amino acid residue. A typical echinocandin NRPS module comprises three core catalytic domains:

  • Adenylation (A) Domain: Selects and activates the cognate amino acid (or hydroxy acid) using ATP, forming an aminoacyl-adenylate intermediate. Specificity-conferring residues within the A-domain's binding pocket dictate whether proteinogenic (e.g., threonine, ornithine) or non-proteinogenic (e.g., 4,5-dihydroxy-ornithine, 3-hydroxy-4-methylproline, 4-hydroxy-proline) residues are incorporated [10] [3].
  • Peptidyl Carrier Protein (PCP or T) Domain: Transports the activated amino acid (tethered via a phosphopantetheine linker) and the growing peptide chain between catalytic domains.
  • Condensation (C) Domain: Catalyzes peptide bond formation between the aminoacyl/peptidyl moiety on the upstream PCP and the aminoacyl moiety on the adjacent downstream PCP.

Table 1: Core NRPS Domains and Functions in Echinocandin Biosynthesis

NRPS DomainFunctionEssential Cofactors/Co-substratesKey Structural Feature
Adenylation (A)Substrate recognition & activation (aminoacyl-AMP formation)ATP, Mg²⁺~550 aa; 10-aa specificity conferring code
Peptidyl Carrier Protein (PCP/T)Covalent substrate tethering & inter-domain shuttling4'-Phosphopantetheine (PP) cofactor~80 aa; conserved serine for PP attachment
Condensation (C)Peptide bond formation between donor (upstream) & acceptor (downstream) units-~450 aa; catalytic His-motif
Thioesterase (TE)Macrocyclization and release from NRPS-Catalytic Ser-His-Asp triad

The final module typically includes a specialized Termination or Thioesterase (TE) Domain. This domain catalyzes the release of the linear hexapeptide intermediate from the NRPS complex and its subsequent macrocyclization. In echinocandins, cyclization occurs via an ester bond formation between the carboxyl group of the terminal residue (usually a modified proline) and the β-hydroxyl group of the modified homotyrosine side chain, forming the characteristic N-acyl-hemiacetal bridge [2] [7]. The fidelity of the NRPS assembly line ensures the conserved linear sequence of the core hexapeptide backbone (e.g., Hty-Orn-Thr/Ser-Hgln-Hty-Pro) across different natural echinocandins, while allowing variations in hydroxylation patterns and the lipid side chain.

Role of Hydroxylases in Side-Chain Modifications and Bioactivity Optimization

Following NRPS-mediated assembly and cyclization, the nascent cyclic lipopeptide undergoes extensive tailoring modifications, predominantly hydroxylations catalyzed by cytochrome P450 monooxygenases (CYPs or hydroxylases). These modifications are critical for enhancing aqueous solubility, target affinity, and ultimately, antifungal potency [2] [7]. Multiple dedicated hydroxylases act on specific residues within the core structure:

  • Homotyrosine (Hty) Hydroxylation: A conserved hydroxylation occurs on the phenolic ring of the first homotyrosine residue (position 1), typically producing 3,4-dihydroxy-homotyrosine or 4-hydroxy-homotyrosine. This modification is essential for forming the hemiaminal linkage during macrocyclization and significantly influences glucan synthase binding affinity. Enzymes like EcdK in A. pachycristatus catalyze this step [6] [7].
  • Ornithine Hydroxylation: Hydroxylation at the C3 or C4/C5 positions of the ornithine side chain (position 2) is a hallmark of echinocandins. Enzymes like HtyE (specific for C4-hydroxylation leading to trans-4-OH-Orn) and HtyA (involved in C5-hydroxylation pathways) introduce these polar groups. The precise pattern (e.g., 4-OH-Orn in pneumocandin A₀ vs. 3,4-diOH-Orn in echinocandin B) dramatically impacts solubility and pharmacological properties. Mutations disrupting htyE homologs (gloF) in G. lozoyensis shift production towards less desirable analogs like pneumocandin C₀ (containing 4-OH-Pro instead) [6].
  • Proline Hydroxylation: Hydroxylation at C3 or C4 of the terminal proline residue (position 6) influences ring conformation and stability. Enzymes like EcdG catalyze specific prolyl-hydroxylations [7].

Table 2: Key Hydroxylation Modifications in Natural Echinocandins and Their Impact

Residue PositionTarget AtomExemplar HydroxylaseBiological RoleConsequence of Loss/Modification
Homotyrosine (1)C3/C4 (Phenol ring)EcdK (e.g., A. pachycristatus)Essential for hemiaminal formation & cyclization; enhances target bindingLoss prevents cyclization; reduced antifungal activity
Ornithine (2)C4HtyE / GloF homologsMajor determinant of solubility & pharmacokinetics; influences H-bonding with targetReduced solubility (e.g., Pneumocandin C₀ vs. A₀); altered PK/PD profile
Ornithine (2)C3/C5HtyA / Other P450sModulates spectrum & potency; contributes to overall polarityVariable effects on MIC depending on pathogen
Proline (6)C3/C4EcdG / Specific P450sStabilizes cyclic structure; influences susceptibility to chemical degradation (ring opening)Increased instability (e.g., Anidulafungin degradation pathway) [1]

These hydroxylations introduce critical polar groups into the otherwise hydrophobic macrocyclic core. The specific combination and stereochemistry of hydroxyl groups govern the molecule's physicochemical behavior, its ability to interact with the 1,3-β-D-glucan synthase complex embedded in the fungal cell membrane, and its metabolic stability. For instance, the extensive hydroxylation pattern contributes to the lower hemolytic potential of echinocandins compared to polyenes like amphotericin B [1] [5].

Semisynthetic Engineering for Enhanced Pharmacological Properties

While natural echinocandins exhibit potent antifungal activity, their clinical utility was initially hampered by limitations such as poor solubility, chemical instability (particularly of the hemiaminal group), hemolytic potential from unmodified lipid chains, and suboptimal pharmacokinetics. Semisynthetic modification, primarily targeting the lipid side chain and the hemiaminal moiety, has been instrumental in developing clinically superior agents [1] [5] [7].

  • Lipid Side Chain Engineering:The natural fatty acyl chain (e.g., linoleoyl in echinocandin B, 10,12-dimethylmyristoyl in pneumocandin B₀) is crucial for anchoring the molecule to the fungal cell membrane and positioning the peptide core near its glucan synthase target. However, long, unmodified saturated chains contribute to hemolysis. Semisynthetic strategies replace the natural lipid with synthetically derived side chains designed for optimal target interaction and reduced toxicity:
  • Caspofungin: Derived from pneumocandin B₀. The natural lipid is replaced by a complex side chain featuring a dimethylmyristoyl chain linked to an ethylenedioxy-bis-benzene moiety. This modification drastically improved solubility (enabling IV formulation) and significantly enhanced chemical stability and activity against Aspergillus spp. [1] [7].
  • Micafungin: Derived from FR901379 (which has a sulfate group on Hty₆). The natural palmitoyl side chain is replaced by a diphenyl-substituted isoxazole acyl chain linked via a glycine spacer. This chain maintains potency while improving solubility and reducing hemolytic potential compared to the precursor [1] [5].
  • Anidulafungin: Derived from echinocandin B. The natural linoleoyl chain is replaced by a simple alkoxytriphenyl side chain. This modification eliminated the hemolytic issues associated with echinocandin B and provided favorable PK [1].
  • Rezafungin: Derived from anidulafungin (echinocandin B core). Features a unique choline moiety incorporated into the side chain. This modification confers dramatically improved chemical stability (reducing non-enzymatic degradation) and an exceptionally long plasma half-life, enabling once-weekly dosing [1].

  • Hemiaminal Stabilization:The N-acyl-hemiaminal group linking the lipid side chain to the cyclic peptide core is inherently unstable under physiological pH, particularly in alkaline conditions, leading to ring-opened, inactive metabolites. Caspofungin stabilization involves chemically reducing the hemiaminal to form a stable N-ethyl aminal derivative. Rezafungin's side chain modification inherently stabilizes the molecule against this degradation pathway [1] [7].

  • Terminal Amino Acid Reduction:In caspofungin synthesis, the 3-hydroxyglutamine residue at position 5 is reduced to 3-hydroxy-ornithine. This transformation introduces an additional primary amine group, significantly enhancing aqueous solubility without compromising antifungal activity [1] [7].

These targeted semisynthetic modifications exemplify structure-based drug design, transforming potent but flawed natural products into first-line clinical therapeutics with improved safety, stability, solubility, and efficacy profiles.

Comparative Analysis of Lipopeptide Backbone Conservation Across Genera

Despite their diverse natural sources (Aspergillus spp., Glarea lozoyensis, Coleophoma empetri), all clinically utilized echinocandins share a remarkably conserved cyclic hexapeptide core structure. This conservation underscores its essentiality for target engagement and antifungal activity. The variations observed primarily involve the hydroxylation patterns of specific amino acids and the structure of the lipid side chain.

  • Core Hexapeptide Backbone: The linear sequence before cyclization is highly conserved:L-Homotyrosine (Hty₁) - L-Ornithine (Orn₂) - L-Threonine/ L-Hydroxyglutamine (Thr/Hgln₃) - L-4,5-Dihydroxy-Ornithine/ L-3,4-Dihydroxyhomotyrosine (diOH-Orn/diOH-Hty₄) - L-3,4-Dihydroxyhomotyrosine/ L-3-Hydroxyglutamine/ L-3-Hydroxyproline (diOH-Hty/Hgln/Hpro₅) - L-4-Hydroxy-Proline/ L-Proline (4-OH-Pro/Pro₆)The numbering indicates the position in the NRPS assembly line before cyclization. Cyclization occurs between the carboxyl group of residue 6 (Pro/OH-Pro) and the β-hydroxyl group of residue 4 (diOH-Orn/diOH-Hty), forming the hemiaminal bridge linked to the lipid side chain on the α-amino group of residue 1 (Hty₁). Variations mainly occur at positions 3, 4, and 5 [1] [2] [6].

  • Key Variations Across Natural Precursors:

  • Pneumocandin B₀ (G. lozoyensis): Residue 3: Thr; Residue 4: 3,4-diOH-Orn; Residue 5: 3-OH-4-Me-Pro (S-configuration); Residue 6: 4-OH-Pro; Lipid: 10,12-dimethylmyristoyl.
  • Echinocandin B (A. pachycristatus): Residue 3: Thr; Residue 4: 3,4-diOH-Orn; Residue 5: 3,4-diOH-Hty; Residue 6: Pro; Lipid: Linoleoyl.
  • FR901379 (C. empetri): Residue 3: Thr; Residue 4: 3,4-diOH-Hty; Residue 5: 3-OH-4-Me-Pro (R-configuration); Residue 6: 4-OH-Pro (with O-sulfate); Lipid: Palmitoyl.

Table 3: Conservation and Variation in Core Structures of Key Natural Echinocandin Precursors

Structural FeaturePneumocandin B₀ (G. lozoyensis)Echinocandin B (A. pachycristatus)FR901379 (C. empetri)Functional Implication
Residue 3L-ThreonineL-ThreonineL-ThreonineCore structural element; less variable
Residue 4L-3,4-DihydroxyornithineL-3,4-DihydroxyornithineL-3,4-DihydroxyhomotyrosineCyclization point (β-OH); Impacts ring size & conformation
Residue 5L-3-Hydroxy-4-methylproline (S)L-3,4-DihydroxyhomotyrosineL-3-Hydroxy-4-methylproline (R)Steric & H-bonding influence on core conformation & target interaction; Stereochemistry matters
Residue 6trans-L-4-HydroxyprolineL-Prolinetrans-L-4-Hydroxyproline (O-sulfate)Cyclization point (COOH); Hydroxylation/sulfation impacts solubility & stability
Lipid Side Chain10,12-DimethylmyristoylLinoleoylPalmitoylMembrane anchoring; Major determinant of hemolytic potential & PK; Semisynthetic target
Conserved Cyclic LinkageHemiaminal (via β-OH of Res4 & COOH of Res6)HemiaminalHemiaminalEssential for bioactive conformation; Semisynthetic stabilization target (e.g., Aminal in Caspofungin)

This comparative analysis reveals that while the fundamental hexapeptide scaffold and cyclization logic are conserved across genera, strategic variations exist in hydroxylation patterns (e.g., presence/absence of Pro₆ hydroxylation, stereochemistry of Hpro₅), the nature of specific residues (Orn₄ vs. Hty₄), and the presence of unique modifications like the sulfate group on Hty₆ in FR901379. These natural variations contribute to differences in the intrinsic potency, spectrum, and physicochemical properties of the precursors, providing distinct starting points for semisynthetic optimization leading to the current clinical echinocandin drugs. The core's conservation validates its role as the essential pharmacophore for glucan synthase inhibition, while the natural diversity offers opportunities for refining drug-like properties.

Properties

Product Name

Echinocandin Phosphate

IUPAC Name

sodium;[4-[(1S,2S)-2-[(3S,6S,9S,11R,15S,20R,21R,24S,25S)-3-[(1S)-3-amino-1-hydroxy-3-oxopropyl]-18-(10,12-dimethyltetradecanoylamino)-11,20,21,25-tetrahydroxy-15-[(1S)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]phenyl] hydrogen phosphate

Molecular Formula

C50H80N8NaO20P

Molecular Weight

1167.2 g/mol

InChI

InChI=1S/C50H81N8O20P.Na/c1-5-25(2)20-26(3)12-10-8-6-7-9-11-13-37(65)52-31-22-35(63)46(70)56-48(72)41-33(61)18-19-57(41)50(74)39(34(62)23-36(51)64)54-47(71)40(43(67)42(66)28-14-16-30(17-15-28)78-79(75,76)77)55-45(69)32-21-29(60)24-58(32)49(73)38(27(4)59)53-44(31)68;/h14-17,25-27,29,31-35,38-43,46,59-63,66-67,70H,5-13,18-24H2,1-4H3,(H2,51,64)(H,52,65)(H,53,68)(H,54,71)(H,55,69)(H,56,72)(H2,75,76,77);/q;+1/p-1/t25?,26?,27-,29+,31?,32-,33-,34-,35+,38-,39-,40-,41-,42-,43-,46+;/m0./s1

InChI Key

VAHIZUPRWJROTF-IHGMYELDSA-M

Synonyms

L 693989
L-693,989

Canonical SMILES

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)OP(=O)(O)[O-])O)O)C(CC(=O)N)O)O)O)O.[Na+]

Isomeric SMILES

CCC(C)CC(C)CCCCCCCCC(=O)NC1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)OP(=O)(O)[O-])O)O)[C@H](CC(=O)N)O)O)O)O.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.